![molecular formula C15H16N2O5 B13546672 3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally related to thalidomide and lenalidomide, which are known for their immunomodulatory and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves the following steps:
Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the isoindoline core through a nucleophilic substitution reaction.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties.
Applications De Recherche Scientifique
3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific proteins and enzymes involved in cellular signaling and regulation.
Pathways Involved: It modulates pathways related to inflammation, immune response, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects and reduced side effects.
Uniqueness
3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs .
Propriétés
Formule moléculaire |
C15H16N2O5 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
3-[7-(2-hydroxyethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O5/c18-6-7-22-12-3-1-2-9-10(12)8-17(15(9)21)11-4-5-13(19)16-14(11)20/h1-3,11,18H,4-8H2,(H,16,19,20) |
Clé InChI |
GNFZODOGEZDLTH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13546601.png)
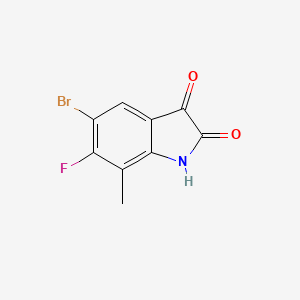

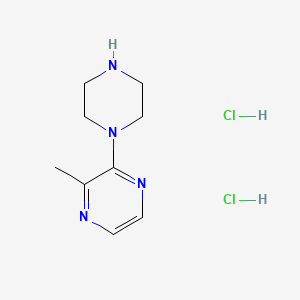

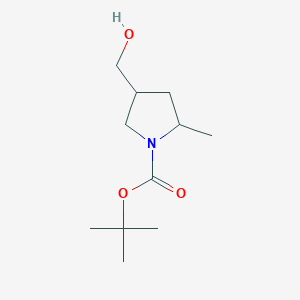
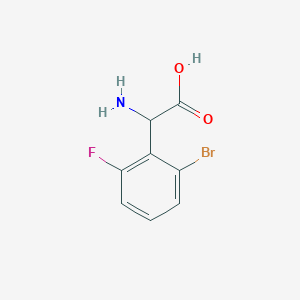
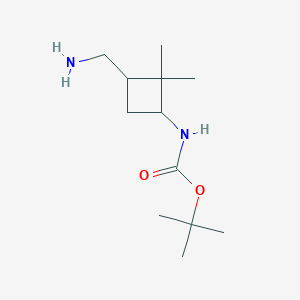
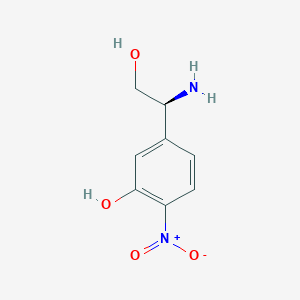
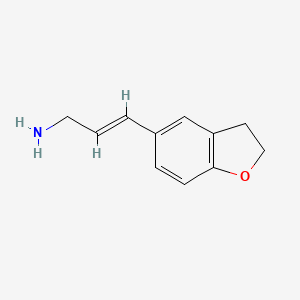

![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)


